Reactive Red 4

Description

The exact mass of the compound Reactive Red 4 is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Triazines - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Reactive Red 4 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Reactive Red 4 including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

17681-50-4 |

|---|---|

Molecular Formula |

C32H23ClN8NaO14S4 |

Molecular Weight |

930.3 g/mol |

IUPAC Name |

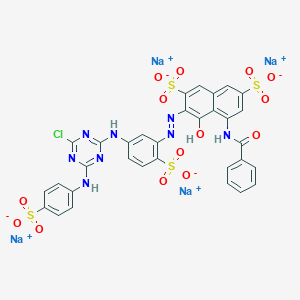

tetrasodium;5-benzamido-3-[[5-[[4-chloro-6-(4-sulfonatoanilino)-1,3,5-triazin-2-yl]amino]-2-sulfonatophenyl]diazenyl]-4-hydroxynaphthalene-2,7-disulfonate |

InChI |

InChI=1S/C32H23ClN8O14S4.Na/c33-30-37-31(34-18-6-9-20(10-7-18)56(44,45)46)39-32(38-30)35-19-8-11-24(58(50,51)52)22(14-19)40-41-27-25(59(53,54)55)13-17-12-21(57(47,48)49)15-23(26(17)28(27)42)36-29(43)16-4-2-1-3-5-16;/h1-15,42H,(H,36,43)(H,44,45,46)(H,47,48,49)(H,50,51,52)(H,53,54,55)(H2,34,35,37,38,39); |

InChI Key |

CUOROLOHDZKKOK-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)C(=O)NC2=C3C(=CC(=C2)S(=O)(=O)[O-])C=C(C(=C3O)N=NC4=C(C=CC(=C4)NC5=NC(=NC(=N5)NC6=CC=C(C=C6)S(=O)(=O)[O-])Cl)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+] |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NC2=C3C(=CC(=C2)S(=O)(=O)O)C=C(C(=C3O)N=NC4=C(C=CC(=C4)NC5=NC(=NC(=N5)NC6=CC=C(C=C6)S(=O)(=O)O)Cl)S(=O)(=O)O)S(=O)(=O)O.[Na] |

Other CAS No. |

17681-50-4 |

Related CAS |

16480-43-6 (Parent) |

Synonyms |

cibacron brilliant red 3B-A Procion Reactive Red 4 Procion Reactive Red 4, tetrasodium salt |

Origin of Product |

United States |

An In-depth Technical Guide to Reactive Red 4 (C.I. 18105)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and application of Reactive Red 4 (C.I. 18105), a monochlorotriazine azo dye. The information is curated for professionals in research and development, offering detailed data and experimental protocols.

Core Chemical and Physical Properties

Reactive Red 4 is a synthetic anionic dye known for its vibrant red shade and its ability to form covalent bonds with substrates, leading to excellent colorfastness.[1] It is primarily used in the textile industry for dyeing cellulosic fibers such as cotton and viscose.[1][2]

Identity and Structure

The dye is classified as a single azo compound containing a reactive monochlorotriazine group.[2] This group is key to its functionality, allowing it to react with hydroxyl or amino groups on fibers under alkaline conditions.

Table 1: Chemical Identification of Reactive Red 4

| Identifier | Value |

| Chemical Name | tetrasodium 5-(benzoylamino)-3-[[5-[[4-chloro-6-[(4-sulfonatophenyl)amino]-1,3,5-triazin-2-yl]amino]-2-sulfonatophenyl]azo]-4-hydroxynaphthalene-2,7-disulfonate |

| C.I. Generic Name | Reactive Red 4 |

| C.I. Number | 18105[2] |

| CAS Number | 17681-50-4[1][2][3] |

| Molecular Formula | C₃₂H₁₉ClN₈Na₄O₁₄S₄[1][2][3] |

| Molecular Weight | 995.21 g/mol [1][2] |

| Synonyms | Cibacron Brilliant Red 3B-A, Procion Reactive Red 4, Red B[1][3] |

Caption: 2D Chemical Structure of Reactive Red 4 (tetrasodium salt).

Caption: 2D Chemical Structure of Reactive Red 4 (tetrasodium salt).

Physicochemical Properties

The physical properties of Reactive Red 4 make it suitable for aqueous dyeing processes. Its multiple sulfonate groups ensure good water solubility.

Table 2: Physicochemical Data for Reactive Red 4

| Property | Value | Conditions |

| Appearance | Deep red / Red to purple powder[2] | Ambient |

| Water Solubility | 50 g/L[2] | 25 °C |

| UV-Vis λmax | ~524 nm | In water (Value for structurally similar C.I. Reactive Red 5)[4] |

| Color Fastness (ISO) | Light: 4-5, Soaping: 4-5[2] | Cotton |

Synthesis and Manufacturing

The synthesis of Reactive Red 4 is a multi-step process involving the sequential reaction of key aromatic intermediates with a triazine core.[3] The general manufacturing method involves condensation, diazotization, and coupling reactions.[2]

General Synthesis Pathway

The process begins with cyanuric chloride (2,4,6-trichloro-1,3,5-triazine), which undergoes sequential nucleophilic substitution reactions.

Caption: General synthesis workflow for Reactive Red 4.

Experimental Protocols

Protocol for Dyeing Cotton Fabric

This protocol describes a standard laboratory procedure for dyeing cotton with Reactive Red 4 using an exhaustion method. The process involves three key stages: exhaustion, fixation, and wash-off.[5][6]

Materials and Reagents:

-

Scoured and bleached cotton fabric

-

Reactive Red 4 dye

-

Sodium chloride (NaCl) or Glauber's salt (Na₂SO₄)

-

Sodium carbonate (Na₂CO₃, Soda Ash)

-

Non-ionic soaping agent

-

Laboratory dyeing machine or water bath

Procedure:

-

Dye Bath Preparation:

-

Set the liquor-to-material ratio (M:L), typically 1:20 (e.g., 200 mL water for 10 g of fabric).[7]

-

Calculate the required amount of dye based on the weight of fabric (% owf - on weight of fabric). For a 1% shade on 10 g of fabric, use 0.1 g of dye.

-

Make a paste of the dye with a small amount of cold water, then dissolve it completely with hot water (~80°C).[7]

-

-

Exhaustion Phase:

-

Add the dissolved dye solution to the dye bath.

-

Introduce the wetted cotton fabric into the dye bath at a starting temperature of 40°C.

-

Add the required amount of salt (e.g., 60 g/L NaCl) in two portions over 15-20 minutes.[7][8] The salt acts as an electrolyte to promote dye migration from the solution to the fiber.[6]

-

Run the dyeing process for 30-45 minutes to allow for dye exhaustion.[7]

-

-

Fixation Phase:

-

After exhaustion, add the alkali, sodium carbonate (e.g., 15-20 g/L), to the dye bath. This raises the pH to 10.5-11, which is necessary to catalyze the covalent reaction between the dye's triazine ring and the hydroxyl groups of the cellulose.[6][7]

-

Continue the dyeing process for another 30-60 minutes for fixation.[7]

-

-

Wash-off:

-

Drain the dye bath and rinse the fabric thoroughly with cold water until the water runs clear.

-

Prepare a soaping bath with a non-ionic soap (e.g., 2 g/L).

-

Boil the dyed fabric in the soaping solution for 10-15 minutes to remove any unfixed or hydrolyzed dye.[7] This step is critical for achieving good wash fastness.

-

Rinse with hot water, then cold water, and air dry.

-

Caption: Experimental workflow for dyeing cotton with Reactive Red 4.

Protocol for HPLC Analysis

High-Performance Liquid Chromatography (HPLC) is a key analytical technique for assessing the purity of reactive dyes and for studying their hydrolysis kinetics.[9][10] This method can separate the active, unhydrolyzed dye from its hydrolyzed, inactive form.

Equipment and Reagents:

-

HPLC system with a UV-Vis or PDA detector

-

Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm)

-

Mobile Phase A: Acetonitrile (B52724) (HPLC grade) with an ion-pairing agent (e.g., 0.025 M tetrabutylammonium (B224687) bromide)[9]

-

Mobile Phase B: Aqueous buffer (e.g., 0.05 M ammonium (B1175870) dihydrogen phosphate)[9]

-

Deionized water

Procedure:

-

Sample Preparation:

-

Accurately weigh and dissolve a small amount of Reactive Red 4 powder in deionized water to create a stock solution (e.g., 1000 ppm).

-

For hydrolysis studies, incubate a dye solution under alkaline conditions (e.g., pH 11) for a specific time, then neutralize before injection.

-

Dilute the sample to an appropriate concentration (e.g., 10-50 ppm) with the mobile phase and filter through a 0.45 µm syringe filter.

-

-

Chromatographic Conditions:

-

Column: C18 reversed-phase.

-

Mobile Phase: Use a gradient elution to effectively separate components. A typical gradient might start with a high percentage of aqueous buffer (Mobile Phase B) and ramp up to a high percentage of acetonitrile (Mobile Phase A).[9]

-

Flow Rate: 1.0 mL/min.[9]

-

Injection Volume: 20 µL.[9]

-

Detection: Monitor the eluent at the dye's λmax (approximately 520-540 nm).

-

Column Temperature: Room temperature or controlled at 25-30°C.

-

-

Data Analysis:

-

The unhydrolyzed, more reactive form of the dye will typically have a different retention time than the more polar, hydrolyzed form.

-

Quantify the components by integrating the peak areas. The percentage of hydrolyzed dye can be calculated relative to the total peak area.

-

Caption: General workflow for the HPLC analysis of Reactive Red 4.

Biochemical Interactions and Stability

Inhibition of Phosphotransferase Activity

Some monochlorotriazine dyes have been noted to inhibit phosphotransferase activity. This interaction is likely due to the reactive triazine ring, which can covalently modify nucleophilic residues (such as lysine (B10760008) or cysteine) in the enzyme's active site, leading to inactivation. However, specific studies detailing the mechanism or inhibitory constants (Kᵢ) for Reactive Red 4 are not widely available, and this remains an area for further investigation.

Chemical Stability

Reactive Red 4 is stable under the alkaline conditions required for dyeing. However, prolonged exposure to high temperatures and extreme pH (highly acidic or highly alkaline) can lead to the hydrolysis of the chlorotriazine group. This hydrolysis reaction converts the reactive dye into an inactive form that can no longer form a covalent bond with the fiber, reducing the efficiency of the dyeing process. The stability of similar reactive dye solutions and inks has been shown to be optimal in a slightly alkaline pH range of 8-9.[11]

References

- 1. dawnscientific.com [dawnscientific.com]

- 2. worlddyevariety.com [worlddyevariety.com]

- 3. Reactive Red 4 | 17681-50-4 | Benchchem [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. textilelearner.net [textilelearner.net]

- 6. Reactive Dyeing of Cotton in the Lab [textilepad.com]

- 7. benchchem.com [benchchem.com]

- 8. textilecoach.net [textilecoach.net]

- 9. irjet.net [irjet.net]

- 10. researchgate.net [researchgate.net]

- 11. The stability of disperse red/reactive-red dye inks - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Reactive Red 4 (Cibacron Brilliant Red 3B-A)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Reactive Red 4, a synthetic monochlorotriazine dye also known by names such as Cibacron Brilliant Red 3B-A and Procion Reactive Red 4.[1][2][3] This document details its physicochemical properties, core applications in research, and relevant experimental protocols, tailored for a scientific audience.

Core Physicochemical Properties

Reactive Red 4 is an anionic azo dye notable for its reactive monochlorotriazine group.[1] This functional group enables the dye to form covalent bonds with nucleophilic substrates, such as the hydroxyl groups found in cotton, making it a staple in the textile industry for dyeing cotton, silk, and wool.[1][4] Its structure incorporates four sulfonate groups, which confer solubility in aqueous solutions to the otherwise largely hydrophobic molecule.[1]

Data Presentation: Key Physicochemical Identifiers

| Property | Value | References |

| CAS Number | 17681-50-4 | [2][3][4][5][6][7] |

| Molecular Formula | C₃₂H₁₉ClN₈Na₄O₁₄S₄ | [1][2][3][4][5][6][7] |

| Molecular Weight | 995.21 g/mol | [2][4][6][7] |

| Alternate Names | Cibacron Brilliant Red 3B-A, Procion Reactive Red 4, C.I. 18105 | [1][2][3][7] |

| Appearance | Dark purplish-red to maroon powder | [1][6] |

| Solubility | Soluble in water | [1] |

| Reactive Group | Monochlorotriazine | [1] |

Core Applications in a Research Context

Beyond its extensive use in the textile industry, Reactive Red 4 has found significant applications as a tool in biochemical and biotechnological research.

-

Enzyme Inhibition: Reactive Red 4 is a known inhibitor of several enzymes, particularly those with phosphotransferase activity like yeast hexokinase.[1][2] The inhibitory mechanism is thought to involve the dye binding to the enzyme's active site, physically obstructing substrate access.[1] Hydrophobic interactions are considered the primary driver for this active site inactivation, making the dye a useful probe for studying enzyme kinetics and mechanisms.[1]

-

Affinity Chromatography: As a triazine dye, Reactive Red 4 is widely employed as a ligand in affinity chromatography for protein purification.[1] The dye can be immobilized on a solid support, such as Sepharose, to capture proteins that possess specific binding sites for its structure. This is particularly effective for purifying dehydrogenases, kinases, and other nucleotide-binding proteins, as the dye's structure can mimic that of biological cofactors like NAD⁺ or ATP.[1]

Experimental Protocols

The following is a detailed methodology for a key experiment utilizing Reactive Red 4.

Colorimetric Determination of Chitosan (B1678972)

This protocol outlines a spectrophotometric method for quantifying chitosan concentration in a solution, based on the electrostatic interaction between the anionic sulfonic acid groups of Reactive Red 4 and the cationic amino groups of chitosan.[8]

Materials:

-

Reactive Red 4 solution (e.g., 0.005 mM)

-

Chitosan standards of known concentrations

-

Buffer solution (appropriate for the chitosan sample)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare Chitosan Standards: A series of chitosan solutions with known concentrations should be prepared in the selected buffer.

-

Assay Setup: In a 96-well microplate, combine a fixed volume of the Reactive Red 4 solution with varying concentrations of the chitosan standards or the unknown samples. For instance, mix 150 µL of the chitosan solution with 3 µL of a 0.005 mM Reactive Red 4 solution.[1]

-

Incubation: Allow the plate to incubate at room temperature for a sufficient duration (e.g., 10-15 minutes) to permit the formation of the dye-chitosan complex.[1]

-

Measurement: Using a microplate reader, measure the absorbance of each well at a wavelength of 570 nm or 575 nm.[1]

-

Data Analysis: Generate a calibration curve by plotting the absorbance values against the known chitosan concentrations. The concentration of the unknown samples can then be determined by interpolating their absorbance readings on this calibration curve.[1]

Visualization of Mechanisms

Enzyme Inhibition Workflow

The following diagram illustrates the mechanism of competitive enzyme inhibition by Reactive Red 4, where the dye competes with the substrate for binding to the enzyme's active site.

References

- 1. benchchem.com [benchchem.com]

- 2. scbt.com [scbt.com]

- 3. mpbio.com [mpbio.com]

- 4. dawnscientific.com [dawnscientific.com]

- 5. Reactive Red 4 | 17681-50-4 | Benchchem [benchchem.com]

- 6. Cibacron Brilliant Red 3B-A | CymitQuimica [cymitquimica.com]

- 7. worlddyevariety.com [worlddyevariety.com]

- 8. benchchem.com [benchchem.com]

An In-depth Technical Guide to C.I. Reactive Red 4 for Researchers and Drug Development Professionals

C.I. Reactive Red 4 (CAS Number: 17681-50-4) , a monochlorotriazine azo dye, is a versatile chemical compound with applications extending beyond the textile industry into biochemical and environmental research.[1][2] This technical guide provides a comprehensive overview of its chemical properties, known biological interactions, and its role as a model compound in degradation studies, tailored for researchers, scientists, and professionals in drug development.

Core Chemical and Physical Properties

C.I. Reactive Red 4, also known by synonyms such as Cibacron Brilliant Red 3B-A and Procion Reactive Red 4, is a complex synthetic dye.[2][3] Its chemical structure is characterized by a single azo bond (-N=N-), which is the primary chromophore, and a reactive monochlorotriazine group.[3] This reactive group allows it to form covalent bonds with nucleophilic functional groups, such as hydroxyl groups found in cellulose.[4] The presence of four sulfonate groups in its structure imparts water solubility to the otherwise hydrophobic molecule.[4]

| Property | Value |

| IUPAC Name | tetrasodium;5-benzamido-3-[[5-[[4-chloro-6-(4-sulfonatoanilino)-1,3,5-triazin-2-yl]amino]-2-sulfonatophenyl]diazenyl]-4-hydroxynaphthalene-2,7-disulfonate |

| CAS Number | 17681-50-4[3] |

| C.I. Name | Reactive Red 4, 18105[3] |

| Molecular Formula | C₃₂H₁₉ClN₈Na₄O₁₄S₄[3] |

| Molecular Weight | 995.21 g/mol [3] |

| Appearance | Deep red powder[3] |

| Solubility | 50 g/L in water at 25°C[3] |

| UV-Visible Absorbance (λmax in water) | 228 nm, 282 nm, 517 ± 2 nm[5] |

Biological Interactions and Research Applications

While primarily an industrial dye, C.I. Reactive Red 4 has found utility in various biochemical research applications, primarily due to its ability to interact with and modulate the function of biological macromolecules.

Enzyme Inhibition

C.I. Reactive Red 4 is a known inhibitor of enzymes with phosphotransferase activity, such as yeast hexokinase.[2][4] The proposed mechanism of inhibition involves the dye binding to the active site of the enzyme, thereby physically blocking substrate access and preventing the enzymatic reaction.[4] Studies suggest that hydrophobic interactions are a key driving force for this active site inactivation.[4] This inhibitory property makes it a useful tool for studying enzyme kinetics and mechanisms.[4]

Affinity Chromatography and Protein Binding

The triazine structure within C.I. Reactive Red 4 allows it to be used as a ligand in affinity chromatography for the purification of proteins.[4] When immobilized on a solid support, the dye can selectively bind to proteins that have specific binding sites for its structure, which can mimic biological cofactors like NAD⁺ or ATP.[4] This makes it particularly effective for purifying dehydrogenases, kinases, and other nucleotide-binding proteins.[4]

Colorimetric Determination of Chitosan (B1678972)

A notable application of C.I. Reactive Red 4 is in the spectrophotometric determination of chitosan concentration.[6] This assay is based on the electrostatic interaction between the anionic sulfonate groups of the dye and the protonated amino groups of chitosan under acidic conditions, which results in a measurable color change.[6][7]

Experimental Protocols

General Enzyme Inhibition Assay

Objective: To determine the inhibitory effect of C.I. Reactive Red 4 on a target enzyme.

Materials:

-

Enzyme solution

-

Substrate solution

-

Buffer solution (optimal for the enzyme)

-

C.I. Reactive Red 4 (prepare a serial dilution to test a range of concentrations)[4]

-

Microplate reader or spectrophotometer

Procedure:

-

Pre-incubation: In a microplate well, add the enzyme solution and an equal volume of either buffer (for the control) or a C.I. Reactive Red 4 solution.

-

Incubate for 5-10 minutes at the enzyme's optimal temperature to allow for binding.[4]

-

Reaction Initiation: Add the substrate solution to all wells to start the enzymatic reaction.[4]

-

Monitoring: Monitor the reaction progress over time by measuring the change in absorbance or fluorescence, depending on the substrate and product.[4]

-

Data Analysis: Calculate the reaction rates and determine the inhibitory concentration (e.g., IC₅₀) of C.I. Reactive Red 4.

Colorimetric Determination of Chitosan

Objective: To quantify the concentration of chitosan in a solution.[6]

Materials:

-

C.I. Reactive Red 4 solution (e.g., 0.005 mM in glycine-HCl buffer)[7]

-

Chitosan standards of known concentrations

-

Glycine-HCl buffer (0.1 M, pH 3.2)[6]

-

Spectrophotometer or microplate reader

-

96-well microplate or cuvettes

Procedure:

-

In a 96-well microplate, mix a fixed volume of the C.I. Reactive Red 4 solution with varying concentrations of the chitosan standards or unknown samples (e.g., 150 µL of chitosan solution and 3 µL of the dye solution).[4][7]

-

Incubate at room temperature for 10-15 minutes to allow for the formation of the dye-chitosan complex.[4]

-

Measure the absorbance at 575 nm.[7]

-

Create a standard curve by plotting the absorbance versus the known chitosan concentrations.

-

Determine the concentration of the unknown samples from the standard curve.

Environmental Fate and Degradation

C.I. Reactive Red 4 is a common model compound for studying the efficacy of wastewater treatment technologies due to its persistence in the environment.[8] Its complex aromatic structure and the stability of the azo bond make it resistant to conventional biodegradation.[8][9]

Advanced Oxidation Processes (AOPs)

AOPs are a primary method for the degradation of C.I. Reactive Red 4. These processes generate highly reactive hydroxyl radicals (•OH) that can mineralize the dye. The Photo-Fenton process is a prominent AOP used for its degradation.[8] Studies have shown that under optimal conditions, photocatalytic degradation can lead to significant decolorization and a reduction in the Chemical Oxygen Demand (COD).[10]

Biodegradation

While resistant to conventional biological treatment, some microbial consortia have been shown to biodegrade C.I. Reactive Red 4. For instance, a consortium of the wood-rot fungi Daldinia concentrica and Xylaria polymorpha has demonstrated high efficiency in decolorizing the dye under solid-state fermentation conditions.[11] The degradation pathway often involves the initial cleavage of the azo bond, leading to the formation of aromatic amines, which can be further degraded.

Toxicological Profile

There is a significant lack of quantitative toxicological data for the parent C.I. Reactive Red 4 compound.[1] The primary hazards identified are related to irritation of the eyes, skin, respiratory system, and digestive tract.[1] There is currently no data to suggest that it is carcinogenic, mutagenic, or genotoxic.[1] It is important to note, however, that some azo dyes and their degradation products have been shown to possess carcinogenic and mutagenic properties. Much of the research has focused on the detoxification of the dye through degradation processes.

Visualizations

Caption: Mechanism of competitive enzyme inhibition by C.I. Reactive Red 4.

Caption: Generalized degradation pathway of C.I. Reactive Red 4.

References

- 1. benchchem.com [benchchem.com]

- 2. scbt.com [scbt.com]

- 3. worlddyevariety.com [worlddyevariety.com]

- 4. benchchem.com [benchchem.com]

- 5. mpbio.com [mpbio.com]

- 6. Cibacron Brilliant Red 3B-A | 16480-43-6 | Benchchem [benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. benchchem.com [benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

An In-Depth Technical Guide to Reactive Red 4 (CAS 17681-50-4) for Researchers and Drug Development Professionals

An Introduction to Reactive Red 4: From Textile Dye to a Tool in Biochemical Research

Reactive Red 4, identified by the CAS number 17681-50-4, is a synthetic monoazo dye belonging to the monochlorotriazine class.[1][2][3] While extensively utilized in the textile industry for its vibrant color and ability to form covalent bonds with fibers, its unique chemical structure has garnered interest within the scientific community for various biochemical applications.[2][4] This guide provides a comprehensive overview of Reactive Red 4, focusing on its technical properties, experimental applications, and toxicological profile, tailored for researchers, scientists, and professionals in drug development.

Core Chemical and Physical Properties

Reactive Red 4, also known by synonyms such as Cibacron Brilliant Red 3B-A and Procion Reactive Red 4, possesses a complex molecular structure that underpins its utility in both industrial and research settings.[1][2]

| Property | Value | Reference(s) |

| CAS Number | 17681-50-4 | [1] |

| Molecular Formula | C₃₂H₁₉ClN₈Na₄O₁₄S₄ | [1] |

| Molecular Weight | 995.21 g/mol | [3] |

| Class | Monoazo Dye (Monochlorotriazine) | [1][3] |

| Appearance | Deep red powder | [3] |

| Solubility | 50 g/L in water at 25°C | [3] |

Applications in Biochemical Research

The scientific utility of Reactive Red 4 stems from its ability to interact with biological macromolecules, particularly proteins. Its structure, featuring a triazine ring and multiple sulfonate groups, allows it to act as a mimic of nucleotide cofactors such as NAD⁺, NADP⁺, and ATP.[5] This mimicry is the basis for its primary application as an enzyme inhibitor.

Enzyme Inhibition

Reactive Red 4 functions as a competitive inhibitor for a variety of enzymes that possess nucleotide-binding sites.[5] By binding to the active sites of these enzymes, it prevents the natural substrate from binding, thereby inhibiting the enzyme's catalytic activity.[5] A notable application is the inhibition of phosphotransferase activity, such as in yeast hexokinase.[6]

Dye-Ligand Affinity Chromatography

The ability of Reactive Red 4 and similar reactive dyes to bind to proteins makes them valuable ligands in affinity chromatography for protein purification.[7][8] The dye can be immobilized on a solid support matrix, and a protein mixture is then passed through the column. Proteins with binding sites for the dye will be retained, while others will pass through. The bound proteins can then be eluted by changing the buffer conditions, such as increasing the salt concentration or by adding a competing ligand.[9]

Experimental Protocol: General Dye-Ligand Affinity Chromatography

This protocol is a general guideline adapted from procedures for similar reactive dyes and can be optimized for the purification of specific proteins using Reactive Red 4.

-

Matrix Activation and Dye Immobilization:

-

Swell the desired chromatography matrix (e.g., Sepharose 4B) in distilled water.

-

Activate the matrix with a suitable agent (e.g., cyanogen (B1215507) bromide or by epoxide formation).

-

Dissolve Reactive Red 4 in an appropriate alkaline buffer (e.g., 0.1 M sodium carbonate, pH 9.5).

-

Incubate the activated matrix with the dye solution with gentle stirring to allow for covalent coupling.

-

Wash the matrix extensively with buffer and high salt solutions to remove any unbound dye.

-

-

Column Packing and Equilibration:

-

Pack the dye-immobilized matrix into a chromatography column.

-

Equilibrate the column with several column volumes of the binding buffer (e.g., 20 mM Tris-HCl, pH 7.5).

-

-

Sample Application and Washing:

-

Apply the crude protein extract to the equilibrated column at a controlled flow rate.

-

Wash the column with the binding buffer until the absorbance of the eluate at 280 nm returns to baseline, indicating the removal of unbound proteins.

-

-

Elution:

-

Elute the bound protein using either a specific or non-specific method:

-

Non-specific elution: Apply a linear or step gradient of a high salt concentration (e.g., 0.1-2.0 M NaCl) in the binding buffer.

-

Specific elution: Apply the binding buffer containing a competing ligand (e.g., 1-10 mM ATP or NAD⁺) to specifically displace the target protein.

-

-

Collect fractions and monitor the protein concentration (A₂₈₀) and activity of the target protein.

-

Spectrophotometric Quantification of Chitosan (B1678972)

Reactive Red 4 can be used for the sensitive and rapid quantification of chitosan.[5] The method is based on the electrostatic interaction between the anionic sulfonic groups of the dye and the protonated amino groups of chitosan under acidic conditions, leading to a measurable color change.[5]

Experimental Protocol: Spectrophotometric Determination of Chitosan

This protocol is based on the published method for chitosan quantification using Reactive Red 4.[5]

-

Reagent Preparation:

-

Prepare a stock solution of Reactive Red 4 in distilled water.

-

Prepare a Britton-Robinson (B-R) buffer solution or a sodium acetate-acetic acid (HAc-NaAc) buffer solution at pH 4.5.

-

Prepare a series of standard chitosan solutions of known concentrations in the chosen buffer.

-

-

Assay Procedure:

-

In a microplate well or a cuvette, mix a known volume of the chitosan standard or unknown sample with a specific volume of the Reactive Red 4 solution.

-

Allow the reaction to proceed for a set amount of time.

-

Measure the absorbance of the resulting complex at 574 nm using a spectrophotometer.

-

-

Data Analysis:

-

Construct a standard curve by plotting the absorbance at 574 nm against the concentration of the chitosan standards.

-

Determine the concentration of the unknown chitosan sample by interpolating its absorbance value on the standard curve. The linear range for this assay is typically 0 to 4.0 µg/mL.[5]

-

Toxicological Profile

While highly useful in a laboratory context, it is crucial to consider the toxicological properties of Reactive Red 4, particularly as it belongs to the azo dye class.

Acute Toxicity

There is a notable lack of comprehensive quantitative toxicological data for Reactive Red 4.[10] However, information on similar reactive dyes suggests a low acute toxicity profile. For instance, a safety data sheet for a related product indicates an oral LD50 in rats of >2000 mg/kg, suggesting it is unlikely to be harmful if swallowed.[11]

Irritation and Sensitization

Safety data sheets indicate that Reactive Red 4 may cause eye, skin, and respiratory tract irritation.[10][12] As with many powdered substances, it may form dust clouds in the air, and inhalation should be avoided.[11]

Metabolism and Potential for Carcinogenicity

A significant concern with azo dyes is their potential for metabolic reduction of the azo bond (-N=N-) to form aromatic amines, some of which are known carcinogens.[13] This biotransformation can be mediated by intestinal microflora and hepatic enzymes, such as cytochrome P450s, particularly under anaerobic conditions.[4] While there is no direct evidence to classify Reactive Red 4 as a carcinogen, its chemical class warrants careful handling and disposal.[10]

Experimental Protocol: In Vitro Azo Dye Metabolism Assay

This protocol provides a general framework for assessing the metabolism of azo dyes like Reactive Red 4 by liver enzymes.[4]

-

Reagents and Materials:

-

Human liver microsomes

-

Potassium phosphate (B84403) buffer (e.g., 0.1 M, pH 7.4)

-

NADPH regenerating system

-

Reactive Red 4 stock solution

-

Anaerobic chamber or nitrogen gas

-

Organic solvent for reaction termination (e.g., ice-cold acetonitrile)

-

LC-MS/MS system for analysis

-

-

Incubation Procedure:

-

In an anaerobic environment, pre-incubate a mixture of human liver microsomes and Reactive Red 4 in potassium phosphate buffer at 37°C.

-

Initiate the reaction by adding the NADPH regenerating system.

-

Incubate at 37°C for various time points (e.g., 0, 15, 30, 60 minutes).

-

Terminate the reaction at each time point by adding ice-cold acetonitrile.

-

-

Sample Processing and Analysis:

-

Centrifuge the terminated reaction mixtures to pellet the precipitated proteins.

-

Analyze the supernatant by LC-MS/MS to identify and quantify the parent dye and any potential metabolites (i.e., aromatic amines).

-

Conclusion

Reactive Red 4 (CAS 17681-50-4) is a versatile molecule with applications extending beyond its traditional use in the textile industry. For researchers and drug development professionals, its ability to act as a competitive enzyme inhibitor and as a ligand in affinity chromatography presents valuable opportunities for studying protein function and for protein purification. Furthermore, its use in a sensitive spectrophotometric assay for chitosan highlights its utility as a research reagent. However, as an azo dye, its potential for metabolic activation to harmful aromatic amines necessitates careful handling, appropriate safety precautions, and consideration of its environmental impact. The experimental protocols and data presented in this guide provide a foundational resource for the effective and safe utilization of Reactive Red 4 in a scientific research context.

References

- 1. static1.squarespace.com [static1.squarespace.com]

- 2. academic.oup.com [academic.oup.com]

- 3. Investigating Sensitization Activity of Azobenzene Disperse Dyes via the Direct Peptide Reactivity Assay (DPRA) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Spectrophotometric Determination of Chitosan Based on Ion Association Reaction with Reactive Red 4 [spkx.net.cn]

- 6. researchgate.net [researchgate.net]

- 7. news-medical.net [news-medical.net]

- 8. Dye-ligand affinity chromatography - Wikipedia [en.wikipedia.org]

- 9. benchchem.com [benchchem.com]

- 10. derpharmachemica.com [derpharmachemica.com]

- 11. dyespigments.net [dyespigments.net]

- 12. Reactive Dye Red SDS (Safety Data Sheet) | Flinn Scientific [flinnsci.com]

- 13. tandfonline.com [tandfonline.com]

The Nexus of Color: An In-depth Technical Guide to the Mechanism of Action of Reactive Dyes

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive exploration of the mechanism of action of reactive dyes, focusing on the intricate chemistry that governs their interaction with textile fibers. Designed for an audience with a strong scientific background, this document delves into the core principles of reactive dyeing, detailing the covalent bond formation, reaction kinetics, and the critical factors influencing dye efficacy.

Core Mechanism: The Covalent Bond

Reactive dyes stand apart from other dyestuffs due to their ability to form a strong, permanent covalent bond with the substrate, most commonly cellulosic fibers like cotton, but also protein fibers such as wool and silk.[1][2] This chemical bond imparts exceptional wash fastness and vibrant, lasting color to the textile.[3][4]

The fundamental structure of a reactive dye molecule consists of four key components:

-

Chromophore: The color-producing part of the molecule.[5][6]

-

Reactive Group: The functional group that chemically reacts with the fiber. Common reactive groups include triazine and vinyl sulfone derivatives.[6][7]

-

Bridging Group: A linker that connects the chromophore to the reactive group.[5]

-

Solubilizing Group: Typically a sulfonic acid group (-SO3H), which ensures the dye is soluble in water.[6]

The dyeing process with reactive dyes is a two-stage mechanism:

-

Exhaustion/Adsorption: In an aqueous solution, the dye molecules are first physically adsorbed onto the surface of the fiber. This process is influenced by factors such as electrolyte concentration, which helps to overcome the natural electrostatic repulsion between the anionic dye and the negatively charged fiber surface.[8][9]

-

Fixation: In the presence of an alkali, the hydroxyl groups (-OH) of cellulose (B213188) or the amino groups (-NH2) of protein fibers become ionized, forming highly nucleophilic cellulosate (Cell-O⁻) or amino (R-NH⁻) ions. These ions then attack the electrophilic center of the reactive group on the dye molecule, leading to the formation of a stable covalent ether or amine linkage. This is the crucial step where the dye becomes a permanent part of the fiber.[5][7][8]

The general reaction can be represented as:

Dye-Reactive_Group + Fiber-Nucleophile → Dye-Fiber (Covalent Bond)

dot graph "Reactive_Dye_Fixation_Mechanism" { graph [rankdir="LR", splines=true, overlap=false, nodesep=0.6, fontname="Arial", fontsize=12]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368", arrowhead=normal];

subgraph "cluster_Dyeing_Process" { label = "Dyeing Process"; bgcolor="#FFFFFF";

} }

Caption: General workflow of the reactive dyeing process.

Competing Reactions: The Challenge of Hydrolysis

A significant challenge in reactive dyeing is the competing reaction of hydrolysis, where the reactive group of the dye reacts with hydroxide (B78521) ions (OH⁻) from the water in the dyebath instead of the fiber.[10][11] This hydrolyzed dye is no longer capable of forming a covalent bond with the fiber, leading to a loss of dye and reduced fixation efficiency.[11][12]

Dye-Reactive_Group + OH⁻ (from water) → Dye-OH (Hydrolyzed Dye)

The rate of hydrolysis is influenced by the same factors that promote fixation, namely high pH and temperature, creating a delicate balance that must be carefully controlled during the dyeing process.[13][14] Minimizing hydrolysis is key to achieving high color yields and reducing effluent contamination.[14]

dot graph "Fixation_vs_Hydrolysis" { graph [fontname="Arial", fontsize=12]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368", arrowhead=normal];

ReactiveDye [label="Reactive Dye\n(D-RG)", fillcolor="#4285F4", fontcolor="#FFFFFF"];

subgraph "cluster_Reactions" { label = "Competing Reactions in Alkaline Conditions"; bgcolor="#FFFFFF";

}

ReactiveDye -> Fixation [label="Desired Reaction"]; ReactiveDye -> Hydrolysis [label="Undesired Side-Reaction"]; }

Caption: The competing pathways for a reactive dye molecule.

Factors Influencing the Mechanism of Action

The efficiency of the reactive dyeing process is governed by several critical parameters that influence the rates of both fixation and hydrolysis.

| Parameter | Effect on Fixation/Reactivity | Rationale |

| pH | Increases with increasing pH | Higher pH increases the concentration of cellulosate anions (Cell-O⁻), the primary nucleophile for the fixation reaction.[15][16] However, excessively high pH also accelerates the rate of dye hydrolysis.[13][16] |

| Temperature | Increases with increasing temperature | Higher temperatures increase the kinetic energy of both dye and fiber molecules, leading to more frequent and energetic collisions, thus accelerating the reaction rate.[14][17] However, it also significantly increases the rate of hydrolysis.[13][14] |

| Electrolyte Concentration | Enhances dye exhaustion | Salts like sodium chloride or sodium sulfate (B86663) help to neutralize the negative surface charge of the cellulosic fiber, reducing the electrostatic repulsion with the anionic dye molecules and promoting their adsorption onto the fiber surface.[8][9] |

| Dye Structure | Varies depending on the reactive group | The nature of the reactive group (e.g., monochlorotriazine, dichlorotriazine, vinyl sulfone) determines the inherent reactivity of the dye and the optimal conditions for fixation.[9] Dichlorotriazine dyes are generally more reactive than monochlorotriazine dyes. |

| Liquor Ratio | Can affect exhaustion and fixation | A lower liquor ratio (less water) generally leads to higher dye concentration in the bath, which can improve exhaustion and fixation rates.[15] |

Experimental Protocols

Determination of Dye Fixation Efficiency

The fixation efficiency (F%) is a critical parameter that quantifies the percentage of dye that has covalently bonded to the fiber. A common method for its determination is through spectrophotometry.

Principle: This method involves measuring the concentration of the unfixed, hydrolyzed dye in the dyebath and wash liquors. The amount of fixed dye is then calculated by subtracting the amount of unfixed dye from the total amount of dye used.

Protocol:

-

Dyeing: Perform the dyeing process under the desired experimental conditions (e.g., specific pH, temperature, electrolyte concentration).

-

Collection of Liquors: After dyeing, carefully collect the exhausted dyebath. Subsequently, wash the dyed fabric thoroughly with a known volume of distilled water to remove all unfixed and hydrolyzed dye. Collect all washings.

-

Volume Adjustment: Combine the exhausted dyebath and all wash liquors and make up to a known volume in a volumetric flask.

-

Spectrophotometric Measurement: Using a UV-Vis spectrophotometer, measure the absorbance of the combined liquor at the wavelength of maximum absorbance (λmax) of the dye.

-

Concentration Determination: Determine the concentration of the unfixed dye in the liquor using a pre-established calibration curve of absorbance versus dye concentration.

-

Calculation of Fixation Efficiency:

-

Amount of unfixed dye = Concentration of unfixed dye × Total volume of liquor

-

Amount of fixed dye = Initial amount of dye - Amount of unfixed dye

-

Fixation Efficiency (F%) = (Amount of fixed dye / Initial amount of dye) × 100

-

Another method involves dissolving the dyed fabric in a solvent like 70% sulfuric acid and then measuring the absorbance of the solution to determine the amount of fixed dye directly.[2][5]

dot graph "Fixation_Efficiency_Protocol" { graph [rankdir="LR", fontname="Arial", fontsize=12]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368", arrowhead=normal];

Start [label="Start: Dyed Fabric", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; CollectLiquors [label="Collect Exhaust Dyebath\n& Washings"]; MeasureVolume [label="Make up to Known Volume"]; Spectrophotometry [label="Measure Absorbance\nat λmax"]; CalculateConc [label="Determine Concentration\nof Unfixed Dye"]; CalculateFixation [label="Calculate Fixation\nEfficiency (%)"]; End [label="End", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

Start -> CollectLiquors; CollectLiquors -> MeasureVolume; MeasureVolume -> Spectrophotometry; Spectrophotometry -> CalculateConc; CalculateConc -> CalculateFixation; CalculateFixation -> End; }

Caption: Workflow for determining dye fixation efficiency.

Measurement of Hydrolysis Rate

The rate of hydrolysis can be monitored using chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) or Thin-Layer Chromatography (TLC).[18]

Principle: These methods separate the unhydrolyzed (reactive) form of the dye from its hydrolyzed (inactive) form, allowing for their individual quantification over time.

Protocol (using HPLC):

-

Sample Preparation: Prepare a solution of the reactive dye at a known concentration in a buffer solution of the desired pH.

-

Incubation: Incubate the dye solution at a constant temperature.

-

Time-course Sampling: At specific time intervals, withdraw an aliquot of the dye solution and immediately neutralize it (e.g., with a dilute acid) to quench the hydrolysis reaction.

-

HPLC Analysis: Inject the neutralized sample into an HPLC system equipped with a suitable column (e.g., C18 reverse-phase) and a UV-Vis detector.[3]

-

Chromatogram Analysis: The unhydrolyzed and hydrolyzed forms of the dye will elute at different retention times. The peak areas corresponding to each form are proportional to their concentrations.

-

Kinetic Analysis: Plot the concentration of the unhydrolyzed dye as a function of time. The rate constant for hydrolysis can be determined by fitting the data to an appropriate kinetic model (e.g., pseudo-first-order kinetics).[7]

Quantitative Data Summary

The following tables summarize the impact of key parameters on the fixation of reactive dyes, compiled from various studies.

Table 1: Effect of pH on Fixation Efficiency of a Typical Vinyl Sulfone Reactive Dye

| pH | Fixation Efficiency (%) |

| 9.0 | 65 |

| 10.0 | 78 |

| 10.5 | 85 |

| 11.0 | 88 |

| 11.5 | 82 |

| 12.0 | 75 |

| Data compiled and generalized from multiple sources for illustrative purposes.[15][19][20] |

Table 2: Effect of Temperature on Fixation Efficiency of a Monochlorotriazine Reactive Dye

| Temperature (°C) | Fixation Efficiency (%) |

| 40 | 60 |

| 50 | 72 |

| 60 | 85 |

| 70 | 80 |

| 80 | 74 |

| Data compiled and generalized from multiple sources for illustrative purposes.[14][21][22] |

Table 3: Effect of Electrolyte (NaCl) Concentration on Dye Exhaustion

| NaCl Concentration (g/L) | Dye Exhaustion (%) |

| 10 | 55 |

| 20 | 68 |

| 30 | 75 |

| 40 | 82 |

| 50 | 85 |

| 60 | 86 |

| Data compiled and generalized from multiple sources for illustrative purposes.[15] |

Conclusion

The mechanism of action of reactive dyes is a fascinating interplay of physical chemistry and organic reactions. The formation of a covalent bond between the dye and the fiber is the cornerstone of their performance, providing unparalleled color fastness. However, the efficiency of this process is intricately linked to a delicate balance of reaction conditions. A thorough understanding of the factors influencing both the desired fixation reaction and the competing hydrolysis reaction is paramount for optimizing the dyeing process, improving efficiency, and minimizing environmental impact. The experimental protocols outlined in this guide provide a framework for the quantitative assessment of these parameters, enabling researchers and professionals to further innovate in the field of textile coloration.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. irjet.net [irjet.net]

- 4. Determination of Reactive Dyes in Coloring Foodstuff, Fruit Juice Concentrates, and Meat Products by Reductive Azo-Bond Cleavage and LC-ESI-MS/MS Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. scribd.com [scribd.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Comparative study on natural and reactive dye for cotton coloration [scielo.org.mx]

- 12. snexplores.org [snexplores.org]

- 13. researchgate.net [researchgate.net]

- 14. jsaer.com [jsaer.com]

- 15. Influence of Process Parameters on Exhaustion, Fixation and Color Strength in Dyeing of Cellulose Fiber with Reactive Dye [gavinpublishers.com]

- 16. What are the effects of pH on the dyeing and finishing processï¼ - Dyeing-pedia - Hangzhou Tiankun Chem Co.,Ltd [china-dyestuff.com]

- 17. How Does Temperature Affect Dyeing? → Question [fashion.sustainability-directory.com]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. The Effect of Temperature Variation on Dyeing Tie-Dye Cotton Fabrics Dyed with Reactive Dye [scirp.org]

- 22. researchgate.net [researchgate.net]

Unveiling the Solubility Profile of Reactive Red 4: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Physicochemical Properties

Reactive Red 4 is characterized as a deep red or dark purplish-red powder.[2][3][5][6] Its molecular structure, containing multiple sulfonate groups, renders the molecule soluble in aqueous solutions.[3]

Aqueous Solubility

The solubility of Reactive Red 4 in water is a critical parameter for preparing stock solutions and experimental buffers. While detailed studies on its solubility in various buffers are not extensively documented, its solubility in water has been reported.

Quantitative Solubility Data

| Solvent | Temperature (°C) | Solubility |

| Water | 25 | 50 g/L[6] |

| Water | Not Specified | Soluble (partly)[1] |

| Water | Not Specified | Soluble[2][3][5] |

Factors Influencing Solubility of Reactive Dyes

The solubility of reactive dyes like Reactive Red 4 can be influenced by several factors:

-

Temperature: Generally, solubility increases with temperature. Hot water can be used to accelerate the dissolution of reactive dyes.[7]

-

Electrolytes: The presence of salts, such as sodium chloride or sodium sulfate, which are often used in dyeing processes, can decrease the solubility of reactive dyes.[7]

-

pH: The pH of the solution can affect the ionization state of the dye molecule, which in turn can influence its solubility.

-

Additives: Urea is known to have a solubilizing effect on reactive dyes.[7]

Experimental Applications & Workflows

Reactive Red 4's ability to interact with proteins makes it a valuable tool in biochemical research.

Enzyme Inhibition Studies

Reactive Red 4 is known to act as an inhibitor for several enzymes, particularly those with phosphotransferase activity like hexokinase. The dye often binds to the active site, preventing substrate binding.

Affinity Chromatography

The triazine group in Reactive Red 4 allows it to be immobilized on a solid support and used as a ligand in affinity chromatography to purify proteins, particularly those that bind nucleotides like NAD+ or ATP.

References

- 1. Cibacron brilliant red 3B-A | CAS 17681-50-4 | Chemical-Suppliers [chemical-suppliers.eu]

- 2. Cibacron Brilliant Red 3B-A | 16480-43-6 | Benchchem [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. dawnscientific.com [dawnscientific.com]

- 5. benchchem.com [benchchem.com]

- 6. worlddyevariety.com [worlddyevariety.com]

- 7. fnatchem.com [fnatchem.com]

Spectrophotometric Properties of Reactive Red 4: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectrophotometric properties of Reactive Red 4 (C.I. 18105), an azo dye widely known by its commercial name Procion Red MX-5B. This document details the dye's absorption characteristics, the influence of environmental factors such as pH, and standardized experimental protocols for its analysis.

Core Spectrophotometric Properties

Reactive Red 4 is a water-soluble anionic dye characterized by its vibrant red hue. Its chemical structure, containing a chromophoric azo group (-N=N-), is responsible for its color and absorption in the visible spectrum.

Chemical and Physical Data

| Property | Value |

| Synonyms | C.I. Reactive Red 4, Procion Red MX-5B |

| CAS Number | 17681-50-4 |

| Chemical Formula | C₃₂H₁₉ClN₈Na₄O₁₄S₄[1][2] |

| Molecular Weight | 995.21 g/mol [2] |

Absorption Spectrum and Maximum Wavelength (λmax)

Reactive Red 4 exhibits a primary absorption peak in the visible region of the electromagnetic spectrum. The wavelength of maximum absorbance (λmax) is consistently reported to be in the range of 512 nm to 540 nm.[3][4] A specific experimental determination found the λmax to be 512 nm.[4]

Molar Absorptivity

Influence of pH on Spectrophotometric Properties

The pH of the solution can significantly impact the spectrophotometric properties of Reactive Red 4. Changes in pH can alter the electronic structure of the dye molecule, leading to shifts in the absorption spectrum.

It has been observed that at a low pH of 2.5, the maximum absorption peak of Procion Red MX-5B shifts from a higher wavelength to 511 nm . This hypsochromic shift (shift to a shorter wavelength) at acidic pH is a critical consideration for accurate spectrophotometric analysis. The effect of a broader pH range on the absorption spectrum warrants further detailed investigation to fully characterize the dye's behavior.

Experimental Protocols

The following section outlines detailed methodologies for the spectrophotometric analysis of Reactive Red 4.

Determination of Maximum Absorption Wavelength (λmax)

This protocol describes the procedure to determine the λmax of Reactive Red 4.

Caption: Workflow for generating a standard calibration curve for Reactive Red 4.

Methodology:

-

Preparation of Standards: From the stock solution, prepare a series of standard solutions with known concentrations (e.g., 2, 4, 6, 8, and 10 mg/L) by serial dilution with deionized water.

-

Absorbance Measurement: Set the spectrophotometer to the predetermined λmax of Reactive Red 4.

-

Blanking: Zero the instrument using a cuvette filled with deionized water.

-

Measurement of Standards: Measure the absorbance of each standard solution, starting from the least concentrated.

-

Calibration Curve: Plot the absorbance values (y-axis) against the corresponding concentrations (x-axis).

-

Linear Regression: Perform a linear regression on the plotted data. The resulting equation (y = mx + c) and the coefficient of determination (R²) will be used to determine the concentration of unknown samples. An R² value close to 1 indicates a good linear fit.

Analysis of Unknown Samples

This protocol is for determining the concentration of Reactive Red 4 in an unknown sample.

Workflow for Analyzing an Unknown Sample

Caption: Workflow for determining the concentration of an unknown Reactive Red 4 sample.

Methodology:

-

Sample Preparation: If the unknown sample is expected to have a high concentration, dilute it with deionized water to ensure its absorbance falls within the linear range of the previously generated calibration curve.

-

Absorbance Measurement: Measure the absorbance of the prepared unknown sample at the λmax.

-

Concentration Calculation: Use the linear regression equation from the standard curve (y = mx + c), where 'y' is the measured absorbance and 'x' is the concentration. Solve for 'x'.

-

Final Concentration: If the sample was diluted, multiply the calculated concentration by the dilution factor to obtain the concentration of the original, undiluted sample.

Conclusion

This technical guide provides essential spectrophotometric data and standardized protocols for the analysis of Reactive Red 4. The λmax is consistently found around 512 nm, though it is susceptible to shifts with changes in pH. While a precise molar absorptivity for Reactive Red 4 remains to be definitively established, the provided estimate for a similar dye offers a valuable reference. The detailed experimental workflows and methodologies presented herein will aid researchers and professionals in the accurate and reproducible spectrophotometric analysis of this widely used reactive dye.

References

An In-Depth Technical Guide to Reactive Red 4: Classification, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

Reactive Red 4, a prominent member of the azo dye family, is a synthetic monochlorotriazine reactive dye extensively utilized in the textile industry for coloration of cellulosic fibers. This technical guide provides a comprehensive overview of its classification, chemical and physical properties, and detailed experimental protocols for its application in textile dyeing and as a biochemical tool. Furthermore, this guide delves into the toxicological profile of Reactive Red 4 and explores its known interactions with biological systems, a critical aspect for its consideration in research and development settings.

Classification and Identification

Reactive Red 4 is classified as a synthetic, anionic, monochlorotriazine reactive azo dye.[1][2] Its chemical structure features a triazine ring, which contains a reactive chlorine atom. This chlorine atom allows the dye to form a covalent bond with the hydroxyl groups of cellulosic fibers such as cotton and viscose, leading to excellent wash fastness.[1]

Synonyms:

Table 1: Chemical and Physical Properties of Reactive Red 4

| Property | Value | Reference(s) |

| CAS Number | 17681-50-4 | [3] |

| Molecular Formula | C₃₂H₁₉ClN₈Na₄O₁₄S₄ | [3] |

| Molecular Weight | 995.21 g/mol | [3] |

| Appearance | Dark purplish-red or maroon powder | [6] |

| λmax (in water) | ~515-524 nm | [7] |

| λmax (with Chitosan) | ~570 nm | [8] |

| Solubility in Water (25°C) | 50 g/L | [5] |

Experimental Protocols

Protocol for Dyeing Cotton Fabric with Reactive Red 4

This protocol outlines a standard laboratory procedure for dyeing cotton fabric with Reactive Red 4 to achieve a medium shade.

Materials:

-

Reactive Red 4 dye

-

Scoured and bleached cotton fabric

-

Sodium chloride (NaCl) or Glauber's salt (Na₂SO₄)

-

Sodium carbonate (Soda ash, Na₂CO₃)

-

Wetting agent

-

Sequestering agent

-

Levelling agent

-

Distilled water

-

Laboratory dyeing machine or water bath

-

Beakers and stirring rods

-

pH meter

Procedure:

-

Fabric Preparation: Weigh the dry cotton fabric. Pre-wet the fabric thoroughly in distilled water.

-

Dye Bath Preparation:

-

Calculate the required amount of dye, salt, and soda ash based on the weight of the fabric (owf) and the desired shade percentage. For a medium shade (e.g., 2% shade):

-

Reactive Red 4: 2% owf

-

Sodium chloride: 60 g/L

-

Sodium carbonate: 20 g/L

-

-

Prepare a stock solution of the dye by making a paste with a small amount of cold water and then dissolving it in hot water (80°C).[6]

-

In a separate container, dissolve the required amount of sodium chloride in distilled water.

-

In another container, dissolve the required amount of sodium carbonate in distilled water.

-

-

Dyeing Process:

-

Set the dye bath to the initial temperature of 40-50°C.

-

Add the wetting agent, sequestering agent, and levelling agent to the dye bath and stir.

-

Add the dissolved dye solution to the bath and stir well.

-

Introduce the pre-wetted cotton fabric into the dye bath.

-

Gradually add the dissolved sodium chloride solution to the dye bath over 15-20 minutes.

-

Slowly raise the temperature of the dye bath to 60-80°C over 30 minutes.[6]

-

Continue dyeing at this temperature for 30-45 minutes, ensuring the fabric is constantly agitated for even dyeing.

-

-

Fixation:

-

Washing:

-

Drain the dye bath.

-

Rinse the dyed fabric with cold water until the water runs clear.

-

Perform a soaping treatment by washing the fabric in a solution containing 2 g/L of a non-ionic detergent at or near boiling for 10-15 minutes to remove any unfixed dye.[10]

-

Rinse the fabric thoroughly with hot water and then with cold water.

-

Squeeze out the excess water and air dry the fabric.

-

Workflow for Cotton Dyeing with Reactive Red 4

Caption: Workflow for dyeing cotton with Reactive Red 4.

Protocol for Yeast Hexokinase Inhibition Assay

Reactive Red 4 is a known inhibitor of yeast hexokinase, acting by binding to the enzyme's active site.[7] This protocol provides a general framework for assessing this inhibition.

Materials:

-

Yeast Hexokinase

-

Reactive Red 4 (Cibacron Brilliant Red 3B-A)

-

ATP (Adenosine triphosphate)

-

D-Glucose

-

Tris-HCl buffer (pH 7.5)

-

Magnesium chloride (MgCl₂)

-

Coupled enzyme system (e.g., Glucose-6-phosphate dehydrogenase and NADP⁺)

-

Spectrophotometer capable of measuring absorbance at 340 nm

-

96-well microplate (optional)

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of yeast hexokinase in Tris-HCl buffer.

-

Prepare a stock solution of Reactive Red 4 in distilled water. The dissociation constant (KD) is reported to be 120 µM, which can be a starting point for determining the concentration range.[7]

-

Prepare stock solutions of ATP, D-glucose, MgCl₂, and the coupled enzyme system components in Tris-HCl buffer.

-

-

Assay Setup:

-

The assay measures the rate of NADPH formation, which is proportional to hexokinase activity, by monitoring the increase in absorbance at 340 nm.

-

In a microplate well or a cuvette, combine the Tris-HCl buffer, MgCl₂, ATP, D-glucose, and the coupled enzyme system.

-

Add varying concentrations of Reactive Red 4 to the experimental wells. Include a control well with no inhibitor.

-

-

Enzyme Reaction and Measurement:

-

Initiate the reaction by adding the yeast hexokinase solution to all wells.

-

Immediately begin monitoring the absorbance at 340 nm at regular intervals (e.g., every 30 seconds) for a set period (e.g., 5-10 minutes) using a spectrophotometer.

-

-

Data Analysis:

-

Calculate the initial reaction velocity (rate of change in absorbance) for each inhibitor concentration.

-

Plot the reaction velocity against the inhibitor concentration to determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity).

-

Logical Relationship of Hexokinase Inhibition

Caption: Competitive inhibition of yeast hexokinase by Reactive Red 4.

Toxicological Profile and Biological Interactions

The toxicological properties of Reactive Red 4 have not been fully investigated.[6] However, as with many synthetic dyes, caution should be exercised during handling. It may cause eye, skin, respiratory, and digestive tract irritation.[6]

Signaling Pathway Interactions

Currently, there is a lack of specific, in-depth research detailing the direct effects of Reactive Red 4 on cellular signaling pathways. However, some azo dyes have been shown to induce oxidative stress and DNA damage. For instance, the synthetic food dye Red 40, which is also an azo dye, has been demonstrated to cause DNA damage and colonic inflammation in mice, potentially impacting the microbiome.[11] It is plausible that Reactive Red 4 could exert similar effects, possibly through the generation of reactive oxygen species (ROS), which can modulate various signaling pathways, including:

-

MAPK (Mitogen-Activated Protein Kinase) pathway: Often involved in cellular responses to stress.

-

PI3K-Akt signaling pathway: Plays a crucial role in cell survival and proliferation.

-

NF-κB (Nuclear factor kappa-light-chain-enhancer of activated B cells) pathway: A key regulator of the inflammatory response.

Further research is required to elucidate the specific molecular targets and signaling cascades affected by Reactive Red 4.

Metabolic Fate

The metabolic degradation of azo dyes like Reactive Red 4 often involves the reductive cleavage of the azo bond (-N=N-). This can be carried out by various microorganisms and may also occur in the mammalian liver. This cleavage can lead to the formation of aromatic amines, some of which are known to be carcinogenic. The specific metabolic pathway for Reactive Red 4 has not been extensively detailed in the available literature.

Hypothetical Metabolic Degradation Pathway

Caption: A generalized metabolic pathway for azo dyes.

Safety and Handling

When working with Reactive Red 4, it is essential to follow standard laboratory safety procedures.

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye protection.[6]

-

Ventilation: Use in a well-ventilated area to minimize dust inhalation.[6]

-

Handling: Avoid generating dust. Wash hands thoroughly after handling.

-

Storage: Store in a tightly closed container in a cool, dry place away from incompatible substances such as strong oxidizing agents.[6]

Conclusion

Reactive Red 4 is a versatile monochlorotriazine azo dye with significant applications in the textile industry and as a specific inhibitor in biochemical research. This guide has provided a detailed overview of its classification, physicochemical properties, and standardized protocols for its use. While its toxicological profile and interactions with cellular signaling pathways are not yet fully elucidated, the potential for oxidative stress and the formation of aromatic amine metabolites warrants careful handling and further investigation, particularly for professionals in drug development and related scientific fields.

References

- 1. organiccottonplus.com [organiccottonplus.com]

- 2. Reactive Red 4 | 17681-50-4 | Benchchem [benchchem.com]

- 3. Reactive Dyeing of Cotton in the Lab [textilepad.com]

- 4. scbt.com [scbt.com]

- 5. worlddyevariety.com [worlddyevariety.com]

- 6. Dyeing of Cotton Fabric with Reactive Dyes || Cotton Dyeing || Cotton Fabric || Reactive Dyes [textilesphere.com]

- 7. Inactivation of yeast hexokinase by Cibacron brilliant red 3B-A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. benchchem.com [benchchem.com]

- 10. mdpi.com [mdpi.com]

- 11. The synthetic food dye, Red 40, causes DNA damage, causes colonic inflammation, and impacts the microbiome in mice - PMC [pmc.ncbi.nlm.nih.gov]

Applications of Monochlorotriazine Dyes in Research: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Monochlorotriazine (MCT) dyes are a class of reactive organic compounds characterized by a triazine ring substituted with a single chlorine atom. This reactive chlorine atom allows for the formation of stable covalent bonds with nucleophilic groups, such as the primary amines found in proteins and other biomolecules. Originally developed for the textile industry, the unique properties of MCT dyes have led to their widespread adoption in various research applications, ranging from protein purification and analysis to the development of novel therapeutic and diagnostic agents. This technical guide provides a comprehensive overview of the core applications of MCT dyes in research, with a focus on quantitative data, detailed experimental protocols, and the visualization of key processes.

Dye-Ligand Affinity Chromatography

One of the most prominent applications of monochlorotriazine dyes in research is in dye-ligand affinity chromatography for the purification of proteins. The aromatic and sulfonate groups of the dye molecules mimic the structure of biological ligands, allowing for the selective binding and purification of a wide range of proteins, particularly those that bind nucleotides such as kinases and dehydrogenases.

Quantitative Data: Protein Binding to Immobilized MCT Dyes

The binding capacity and purification efficiency of dye-affinity chromatography are dependent on the specific dye, the target protein, and the experimental conditions. Below is a summary of quantitative data from studies using two common monochlorotriazine dyes: Cibacron Blue F3G-A and Procion Red HE-3B.

| Dye Ligand | Protein | Support Matrix | Binding Capacity (mg/g) | Purity/Fold Purification | Reference(s) |

| Cibacron Blue F3G-A | Human Serum Albumin (HSA) | Magnetic Silica (B1680970) Particles | 48.6 | ~97% purity | [1] |

| Human Serum Albumin (HSA) | Polyamide Hollow-Fibres | 230 | High desorption ratio (up to 98%) | [2] | |

| Lactate Dehydrogenase (LDH) | Agarose (B213101) | Not specified | Part of a multi-step purification with high final specific activity | [3] | |

| Procion Red HE-3B | Cholesteryl Ester Transfer Protein | Agarose | Not specified | 50,000- to 100,000-fold purification | [4] |

| Hydrogenase (from A. eutrophus) | Agarose | Not specified | 2-3-fold increase in specific activity | [5] |

Experimental Protocol: Immobilization of MCT Dyes on Agarose Beads

This protocol describes the covalent coupling of a monochlorotriazine dye to an agarose support, creating an affinity matrix for protein purification.

Materials:

-

Agarose beads (e.g., Sepharose)

-

Monochlorotriazine dye (e.g., Cibacron Blue F3G-A)

-

Sodium carbonate (Na₂CO₃)

-

Sodium chloride (NaCl)

-

Distilled water

-

Reaction vessel with overhead stirrer

-

Sintered glass funnel

Procedure:

-

Activation of Agarose: Swell the agarose beads in distilled water according to the manufacturer's instructions.

-

Dye Solution Preparation: Prepare a 1% (w/v) solution of the monochlorotriazine dye in distilled water.

-

Immobilization Reaction:

-

Transfer the swollen agarose beads to the reaction vessel.

-

Add the dye solution to the agarose slurry.

-

Add solid sodium carbonate to a final concentration of 5% (w/v).

-

Add sodium chloride to a final concentration of 10% (w/v) to enhance dye uptake.

-

Stir the suspension at 60°C for 4–8 hours for monochlorotriazine dyes.[6]

-

-

Washing:

-

After the reaction, wash the dyed gel extensively with distilled water on a sintered glass funnel to remove all unreacted dye.

-

Follow with sequential washes with 1 M NaCl, and finally, distilled water until the filtrate is colorless.

-

-

Storage: Store the immobilized dye-agarose matrix in a suitable buffer (e.g., phosphate-buffered saline with a preservative) at 4°C.

Experimental Workflow: Protein Purification by Dye-Affinity Chromatography

The following diagram illustrates the typical workflow for purifying a target protein using an immobilized MCT dye column.

Fluorescent Labeling of Biomolecules

The reactive nature of the monochlorotriazine group makes these dyes excellent candidates for the fluorescent labeling of proteins, nucleic acids, and other biomolecules for visualization and quantification. The covalent bond formed is stable, allowing for robust tracking and analysis in various applications.

Quantitative Data: Degree of Labeling (DOL) of Proteins

The Degree of Labeling (DOL), or the molar ratio of dye to protein, is a critical parameter in ensuring the functionality of the labeled protein and the quality of the fluorescent signal. While specific DOL values for MCT dyes are not always readily available in comparative tables, the principles of calculation are universal for reactive dyes. An optimal DOL for antibodies is generally considered to be between 2 and 10.[7]

| Fluorescent Dye | Protein | Excitation (nm) | Emission (nm) | Correction Factor (CF₂₈₀) | Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) | Reference(s) |

| FITC (Fluorescein isothiocyanate) | IgG | 494 | 517 | 0.30 | 68,000 | [8] |

| TRITC (Tetramethylrhodamine isothiocyanate) | IgG | 555 | 570 | 0.34 | 65,000 | [8] |

Note: This table provides data for commonly used reactive dyes to illustrate the parameters required for DOL calculation. Researchers using MCT dyes would need to determine the specific molar extinction coefficient and correction factor for the particular dye.

Experimental Protocol: Fluorescent Labeling of Antibodies with a Reactive Dye

This protocol provides a general procedure for labeling antibodies with an amine-reactive dye, which can be adapted for monochlorotriazine dyes.

Materials:

-

Purified antibody (2-10 mg/mL) in an amine-free buffer (e.g., PBS, pH 7.2-7.4)

-

Amine-reactive fluorescent dye (e.g., an MCT dye with a fluorescent chromophore)

-

Anhydrous dimethyl sulfoxide (B87167) (DMSO)

-

Reaction buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3-9.0)

-

Size-exclusion chromatography column (e.g., Sephadex G-25) for purification

-

Spectrophotometer

Procedure:

-

Antibody Preparation: Dialyze the antibody against the reaction buffer to remove any amine-containing substances. Adjust the protein concentration to 2-10 mg/mL.

-

Dye Preparation: Dissolve the reactive dye in DMSO to a concentration of 10 mg/mL immediately before use.

-

Labeling Reaction:

-

Slowly add a calculated amount of the dye solution to the antibody solution while gently stirring. A common starting point is a 10- to 20-fold molar excess of dye to antibody.

-

Incubate the reaction for 1-2 hours at room temperature, protected from light. For less reactive dyes like MCTs, a longer incubation time or slightly elevated temperature may be required.

-

-

Purification: Separate the labeled antibody from unreacted dye using a size-exclusion chromatography column equilibrated with a suitable storage buffer (e.g., PBS). The labeled antibody will elute in the void volume.

-

Degree of Labeling (DOL) Calculation:

-

Measure the absorbance of the purified conjugate at 280 nm (A₂₈₀) and at the maximum absorption wavelength of the dye (A_max).

-

Calculate the protein concentration, correcting for the dye's absorbance at 280 nm: Protein Conc. (M) = [A₂₈₀ - (A_max × CF)] / ε_protein_ where CF is the correction factor (A₂₈₀ of the dye / A_max of the dye) and ε_protein is the molar extinction coefficient of the protein at 280 nm.[8]

-

Calculate the DOL: DOL = A_max / (ε_dye × Protein Conc. (M)) where ε_dye is the molar extinction coefficient of the dye at its A_max.[9]

-

Cellular Analysis: Flow Cytometry and Imaging

Fluorescently labeled biomolecules, including those conjugated with MCT dyes, are invaluable tools for studying cellular processes. These probes can be used to identify and quantify cell populations by flow cytometry, as well as to visualize the localization and dynamics of specific molecules within cells through fluorescence microscopy.

Experimental Protocol: Staining Lymphocytes for Flow Cytometry

This protocol outlines a general procedure for staining lymphocytes with a fluorescently labeled antibody for analysis by flow cytometry.

Materials:

-

Lymphocyte suspension

-

Fluorescently labeled antibody (e.g., anti-CD3-MCT-dye conjugate)

-

Flow cytometry staining buffer (e.g., PBS with 1% BSA and 0.1% sodium azide)

-

Fixation and permeabilization buffers (for intracellular staining)

-

Flow cytometer

Procedure:

-

Cell Preparation: Prepare a single-cell suspension of lymphocytes at a concentration of 1 x 10⁶ cells/mL in cold staining buffer.

-

Staining:

-

Add the fluorescently labeled antibody to the cell suspension at a predetermined optimal concentration.

-

Incubate for 20-30 minutes at 4°C in the dark.

-

-

Washing: Wash the cells twice with cold staining buffer to remove unbound antibody.

-

(Optional) Fixation and Permeabilization: For intracellular targets, fix and permeabilize the cells according to a standard protocol before or after staining for surface markers.

-

Data Acquisition: Resuspend the cells in staining buffer and analyze on a flow cytometer.

Logical Workflow: Gating Strategy for Flow Cytometry

The following diagram illustrates a basic gating strategy for identifying a specific lymphocyte subpopulation.

Applications in Drug Development and Signaling Pathway Analysis

The versatility of the triazine core has led to the exploration of MCT dyes and their derivatives in drug development and as probes for studying cellular signaling pathways.

Drug-Dye Conjugates for Targeted Therapy

The concept of conjugating a cytotoxic drug to a targeting moiety is a promising strategy in cancer therapy. While still an emerging area for MCT dyes specifically, the principle involves linking a drug, such as paclitaxel, to a carrier that can selectively deliver it to tumor cells. The triazine chemistry allows for the attachment of both a targeting ligand and a therapeutic agent.

Probes for Studying Signaling Pathways

Fluorescently labeled ligands or inhibitors can be used to visualize and quantify the activity of specific components of signaling pathways. For example, a fluorescently labeled inhibitor of a kinase in the PI3K/Akt pathway could be used to study its localization and binding dynamics within the cell.

Signaling Pathway: The PI3K/Akt Pathway